molecular formula C16H27N3O3 B5619244 Ethyl 3-(2-methoxyethyl)-1-[(1-methylimidazol-2-yl)methyl]piperidine-3-carboxylate

Ethyl 3-(2-methoxyethyl)-1-[(1-methylimidazol-2-yl)methyl]piperidine-3-carboxylate

Cat. No.: B5619244
M. Wt: 309.40 g/mol
InChI Key: LUOCWLZWUYHVNM-UHFFFAOYSA-N
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Description

Ethyl 3-(2-methoxyethyl)-1-[(1-methylimidazol-2-yl)methyl]piperidine-3-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-methoxyethyl)-1-[(1-methylimidazol-2-yl)methyl]piperidine-3-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.

    Introduction of the Imidazole Group: The imidazole group is introduced via alkylation or acylation reactions.

    Esterification: The carboxylate ester is formed through esterification reactions using ethyl alcohol and appropriate catalysts.

    Methoxyethyl Substitution: The methoxyethyl group is introduced through nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: To optimize reaction conditions and yield.

    Purification Techniques: Such as crystallization, distillation, and chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-methoxyethyl)-1-[(1-methylimidazol-2-yl)methyl]piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its biological activity and potential therapeutic effects.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-methoxyethyl)-1-[(1-methylimidazol-2-yl)methyl]piperidine-3-carboxylate involves interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or ion channels.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Ethyl 3-(2-methoxyethyl)-1-[(1-methylimidazol-2-yl)methyl]piperidine-3-carboxylate can be compared with other piperidine derivatives:

    Similar Compounds: Piperidine, 1-methylpiperidine, and 1-(2-methoxyethyl)piperidine.

    Uniqueness: The presence of the imidazole group and the specific substitution pattern make it unique in terms of its chemical and biological properties.

Properties

IUPAC Name

ethyl 3-(2-methoxyethyl)-1-[(1-methylimidazol-2-yl)methyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O3/c1-4-22-15(20)16(7-11-21-3)6-5-9-19(13-16)12-14-17-8-10-18(14)2/h8,10H,4-7,9,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOCWLZWUYHVNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)CC2=NC=CN2C)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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